Leonurine vs. Stachydrine: Direct Functional Antagonism in Uterine Smooth Muscle Assays
In a direct head-to-head comparison using oxytocin-induced rat uterine smooth muscle contraction models, leonurine hydrochloride and stachydrine hydrochloride produced opposite effects. Leonurine hydrochloride at 0.03, 0.06, and 0.09 mg/mL significantly reduced both contraction extent and frequency (P<0.01 vs. pre-treatment baseline). In contrast, stachydrine hydrochloride at 0.18 mg/mL significantly increased contraction extent (P<0.01), with contraction frequency also elevated at 0.12 and 0.18 mg/mL [1]. Neither compound affected untreated uterine muscle.
| Evidence Dimension | Uterine smooth muscle contraction modulation |
|---|---|
| Target Compound Data | Significant inhibition (P<0.01) at 0.03-0.09 mg/mL |
| Comparator Or Baseline | Stachydrine hydrochloride: Significant enhancement (P<0.01) at 0.18 mg/mL |
| Quantified Difference | Opposite directional effects; leonurine inhibits while stachydrine enhances oxytocin-induced contractions |
| Conditions | Rat isolated uterine smooth muscle contraction model induced by oxytocin, in vitro |
Why This Matters
This functional antagonism precludes interchangeable use of Leonurus alkaloids in reproductive pharmacology research or quality control applications.
- [1] Qin MR, Wang P, Wang XW, Li JP. Effects of Leonurine Hydrochloride and Stachydrine hydrochloride on Rat Uterine Contraction in vitro. Pharmacy Today. 2013;(7):410-412. View Source
